molecular formula C12H8F4IN3O B3484435 N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B3484435
M. Wt: 413.11 g/mol
InChI Key: HYKVMRRNXCWFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as FIPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FIPIC is a pyrazole-based compound that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of FIPIC's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide exerts its inhibitory activity by binding to the active site of cGAS, preventing the formation of cyclic GMP-AMP (cGAMP), which is a signaling molecule involved in the innate immune response. By inhibiting cGAS, N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can modulate the immune response and potentially be used to treat various autoimmune diseases and inflammatory disorders. N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit potent inhibitory activity against cGAS, with an IC50 value in the low nanomolar range. N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the growth of several cancer cell lines, with IC50 values ranging from low micromolar to low nanomolar range. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to be selective for cGAS, with no significant inhibitory activity against other enzymes tested. N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has also been shown to be stable in various biological matrices, making it a potential candidate for in vivo studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potent inhibitory activity against cGAS, which makes it a valuable tool compound for studying the role of cGAS in the immune response and for investigating the mechanism of action of other inhibitors. Another advantage is its selectivity for cGAS, which allows for the specific modulation of the immune response without affecting other signaling pathways. However, one limitation of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is the development of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide-based drugs for the treatment of autoimmune diseases and inflammatory disorders. Another direction is the investigation of the mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide and other cGAS inhibitors, which may lead to the development of more potent and selective inhibitors. Additionally, the use of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide as a tool compound for studying the role of cGAS in cancer and other diseases may lead to the identification of new therapeutic targets and the development of novel treatments.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit potent inhibitory activity against several enzymes, including cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of anticancer drugs. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been used as a tool compound to study the role of cGAS in the immune response and to investigate the mechanism of action of other inhibitors.

properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4IN3O/c1-20-10(8(17)5-18-20)11(21)19-9-4-6(12(14,15)16)2-3-7(9)13/h2-5H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKVMRRNXCWFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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